3,6-Dimethoxyphthalic anhydride

Übersicht

Beschreibung

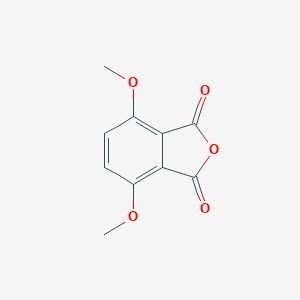

3,6-Dimethoxyphthalic anhydride is an organic compound with the molecular formula C10H8O5. It is a derivative of phthalic anhydride, where two methoxy groups are substituted at the 3 and 6 positions of the aromatic ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Dimethoxyphthalic anhydride can be synthesized through various methods. One common route involves the reaction of 2,3-dicyanohydroquinone with appropriate reagents to introduce the methoxy groups and form the anhydride structure . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar principles as laboratory synthesis, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethoxyphthalic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides.

Hydrolysis: Reacts with water to form the corresponding dicarboxylic acid.

Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with azomethine ylides.

Common Reagents and Conditions

Alcohols and Amines: Used in nucleophilic acyl substitution reactions under mild conditions.

Water: Used in hydrolysis reactions, typically under acidic or basic conditions.

Azomethine Ylides: Used in cycloaddition reactions, often requiring specific solvents and temperatures.

Major Products

Esters and Amides: Formed from nucleophilic acyl substitution reactions.

Dicarboxylic Acids: Formed from hydrolysis reactions.

Spiro Compounds: Formed from cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3,6-Dimethoxyphthalic anhydride has the molecular formula , featuring two methoxy groups at the 3 and 6 positions of the aromatic ring. This structural modification enhances its solubility in organic solvents and alters its reactivity compared to other phthalic anhydride derivatives. The compound primarily acts as an electrophile in nucleophilic acyl substitution reactions, allowing it to form esters, amides, or acids when reacted with nucleophiles .

Scientific Research Applications

The applications of this compound span several domains:

-

Organic Synthesis :

- It serves as a reagent for synthesizing various organic compounds. The compound can undergo hydrolysis to yield dicarboxylic acids or react with nucleophiles to form esters and amides .

- Recent studies have explored its role in the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds .

- Pharmaceutical Development :

- Polymer Chemistry :

-

Environmental Chemistry :

- Research has indicated that phthalic anhydride derivatives can impact cellular functions and exhibit environmental toxicity. Studies are ongoing to understand the implications of these compounds in environmental contexts.

Case Study 1: Synthesis of Hypericin

A study detailed the synthesis of hypericin using this compound as a key intermediate. The research highlighted the compound's role in providing a more efficient synthetic route compared to traditional methods, significantly improving yield and purity .

Case Study 2: Photochemical Reactions

Research conducted on photodecarboxylative additions involving phthalimides demonstrated that this compound could serve as a precursor for synthesizing novel pharmaceutical compounds. The study emphasized the versatility of the compound in photochemical applications, leading to new avenues for drug discovery .

Wirkmechanismus

The mechanism of action of 3,6-Dimethoxyphthalic anhydride primarily involves its reactivity as an anhydride. It acts as an electrophile in nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of esters, amides, or acids . The presence of methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalic Anhydride: The parent compound without methoxy substitutions.

3,6-Dimethylphthalic Anhydride: Similar structure with methyl groups instead of methoxy groups.

3,6-Difluorophthalic Anhydride: Contains fluorine substitutions instead of methoxy groups.

Uniqueness

3,6-Dimethoxyphthalic anhydride is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to its non-methoxy counterparts. These substitutions can also influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry .

Biologische Aktivität

3,6-Dimethoxyphthalic anhydride (3,6-DMPA) is an organic compound with significant potential in various chemical applications, but its biological activity has garnered attention primarily due to its toxicity and possible therapeutic implications. This article reviews the available literature on the biological activity of 3,6-DMPA, including its toxicity profile, potential health effects, and implications for further research.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₀H₈O₃. It features two methoxy groups at the 3 and 6 positions of the aromatic ring, contributing to its unique chemical reactivity. The compound appears as a colorless to yellowish solid and is known for its electrophilic nature due to the presence of the anhydride functional group.

Toxicological Profile

The biological activity of 3,6-DMPA has been studied primarily in terms of its toxicity . Key findings include:

- Acute Toxicity : 3,6-DMPA is classified as harmful if swallowed and may cause skin irritation and serious eye damage. Allergic skin reactions have also been reported, necessitating caution during handling.

- Inhalation Risks : Exposure to phthalic anhydrides, including 3,6-DMPA, can lead to respiratory issues such as rhinitis and bronchitis in occupational settings. There are documented cases of work-related asthma among workers exposed to phthalic anhydride derivatives .

- Systemic Absorption : Studies indicate that phthalic anhydride is rapidly hydrolyzed to phthalic acid upon contact with water, demonstrating systemic absorption in humans. The oral LD50 for phthalic anhydride is reported at approximately 1530 mg/kg in rats .

Potential Biological Activities

While much of the research focuses on toxicity, there are indications that derivatives of 3,6-DMPA may possess beneficial biological activities:

Study on Hydrolysis Behavior

Research has demonstrated that 3,6-DMPA exhibits different hydrolysis behaviors compared to related compounds like phthalic anhydride. This difference could influence its environmental persistence and biological interactions .

Synthesis and Application

A study investigating the synthesis of N-substituted piperazine derivatives utilized 3,6-DMPA as a starting material. These derivatives exhibited significant acaricidal activity against spider mites, suggesting that modifications of 3,6-DMPA can lead to biologically active compounds .

Summary Table of Biological Activity

| Activity Type | Details |

|---|---|

| Acute Toxicity | Harmful if swallowed; causes skin irritation and eye damage |

| Respiratory Effects | Linked to work-related asthma and chronic bronchitis |

| Hydrolysis | Rapidly converts to phthalic acid in contact with water |

| Potential Therapeutics | Derivatives show promise in synthetic pathways for biologically active compounds |

Eigenschaften

IUPAC Name |

4,7-dimethoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-13-5-3-4-6(14-2)8-7(5)9(11)15-10(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJYRDODMNDLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372908 | |

| Record name | 3,6-Dimethoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-12-7 | |

| Record name | 3,6-Dimethoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,6-dimethoxyphthalic anhydride in the synthesis of the antitumor compound?

A1: this compound serves as a crucial building block in the multi-step synthesis of the final tetrahydrobenz[a]anthraquinone derivative []. Specifically, it undergoes a Friedel-Crafts reaction with 6-methoxy-1,2,3,4-tetrahydronaphthalene. This reaction is a key step in constructing the core structure of the target molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.